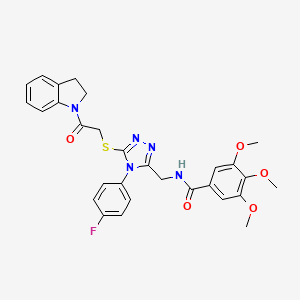

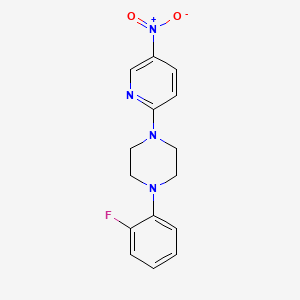

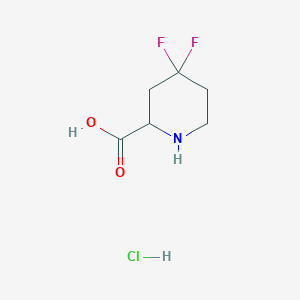

1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine” is a chemical compound, but there seems to be some confusion with its name. The search results returned information for a similar compound called "N-(2-fluorophenyl)-2-{5-nitro-2-pyridinyl}hydrazinecarboxamide" . This compound has a molecular formula of C12H10FN5O3 and a molecular weight of 291.2379032 .

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

[18F]p-MPPF, a 5-HT1A antagonist, is utilized in positron emission tomography (PET) to study serotonergic neurotransmission. This compound, detailed as [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, has been extensively researched, encompassing chemistry, radiochemistry, animal data (across species), human PET data, toxicity, and metabolism. Such comprehensive research underlines its significance in neuroscientific studies and its contribution to understanding serotonin's role in the brain (Plenevaux et al., 2000).

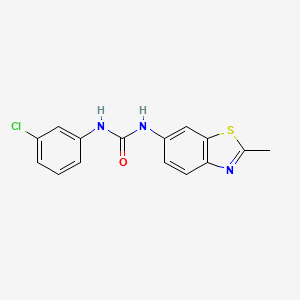

Synthesis and Docking Studies

A novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized and characterized through spectral analysis. Docking studies are also presented, indicating its potential application in medicinal chemistry due to its specific molecular interactions (Balaraju, Kalyani, & Laxminarayana, 2019).

Radiolabeling and Imaging of Dopamine Receptors

3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine is a candidate for imaging dopamine D4 receptors. This compound was synthesized via electrophilic fluorination, showing potential in neuroimaging for its specific targeting of dopamine receptors (Eskola et al., 2002).

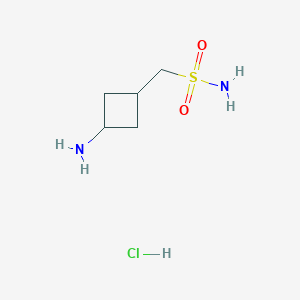

Thermal and Crystallographic Analysis

The compound 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine was synthesized and its single crystals were grown successfully. The compound's crystal structure, thermal stability, and various intermolecular interactions stabilizing the crystal lattice were meticulously analyzed, providing valuable insights into its physical and chemical properties (Awasthi et al., 2014).

PET Imaging Probe for Serotonin Receptors

4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide was developed as a selective serotonin 1A molecular imaging probe. It was used with PET to quantify 5-HT(1A) receptor densities in living brains, offering a non-invasive method to study serotonin receptors in conditions like Alzheimer's disease (Kepe et al., 2006).

properties

IUPAC Name |

1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-13-3-1-2-4-14(13)18-7-9-19(10-8-18)15-6-5-12(11-17-15)20(21)22/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUFZRYFHGSMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320106 |

Source

|

| Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666406 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(2-Fluorophenyl)-4-(5-nitro-2-pyridinyl)piperazine | |

CAS RN |

400088-93-9 |

Source

|

| Record name | 1-(2-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647666.png)

![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2647670.png)

![Spiro[6,7-dihydro-5H-indolizine-8,2'-oxirane]](/img/structure/B2647671.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2647676.png)

![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2647682.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)